1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole
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Overview
Description
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a bromine atom attached to the phenyl ring and a methanesulfonyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The methanesulfonyl group can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted pyrazoles .
Scientific Research Applications
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole: Unique due to the presence of both bromine and methanesulfonyl groups.
1-(3-bromophenyl)-4-methyl-1H-pyrazole: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.
1-(3-chlorophenyl)-4-methanesulfonyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in biological activity and chemical behavior.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H9BrN2O2S |
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Molecular Weight |
301.16 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-methylsulfonylpyrazole |
InChI |
InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-6-12-13(7-10)9-4-2-3-8(11)5-9/h2-7H,1H3 |
InChI Key |
MOZKOMAVEVDBOL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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